molecular formula C9H18N2O2 B153110 tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate CAS No. 939760-37-9

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate

Cat. No.: B153110
CAS No.: 939760-37-9
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly employed.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to design and synthesize potential drug candidates. Its unique structure allows for the exploration of new biological activities and therapeutic potentials.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural modifications. The molecular targets and pathways involved are often studied through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Comparison: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct reactivity and stability compared to its five-membered pyrrolidine analogs. The presence of the tert-butyl ester group also enhances its lipophilicity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-37-9
Record name tert-butyl 2-(aminomethyl)azetidine-1-carboxylate
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